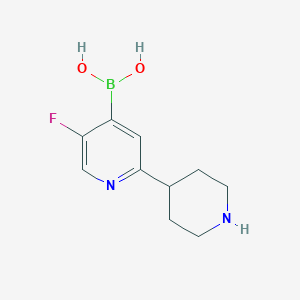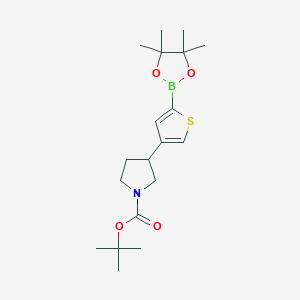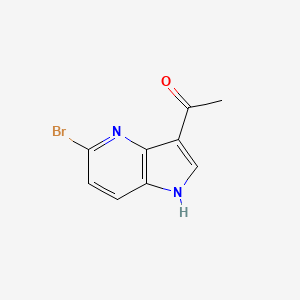
(5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated pyridine ring with a piperidine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Fluorinated Pyridine Ring: The fluorinated pyridine ring can be synthesized through various methods, including the nucleophilic substitution of halogenated pyridines with fluoride ions.
Introduction of the Piperidine Substituent: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the fluorinated pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced derivatives of the pyridine or piperidine rings.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of (5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic acid depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group .
類似化合物との比較
Similar Compounds
(5-Fluoro-2-(piperidin-4-yl)pyridin-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.
(5-Fluoro-2-(piperidin-4-yl)pyridin-2-yl)boronic acid: Another positional isomer with different reactivity and properties.
(5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic ester: An ester derivative with different chemical properties.
Uniqueness
(5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the fluorine atom and the piperidine ring can also impart unique electronic and steric properties, making it a valuable compound for various applications .
特性
分子式 |
C10H14BFN2O2 |
|---|---|
分子量 |
224.04 g/mol |
IUPAC名 |
(5-fluoro-2-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BFN2O2/c12-9-6-14-10(5-8(9)11(15)16)7-1-3-13-4-2-7/h5-7,13,15-16H,1-4H2 |
InChIキー |
IFIYFFRMBPEMSK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1F)C2CCNCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)
![1-(4-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14085473.png)

![3-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14085485.png)

![2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B14085506.png)


![7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085523.png)



![4-(4-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14085532.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085535.png)
